4-(1H-Pyrazol-1-yl)pyrimidine

Descripción general

Descripción

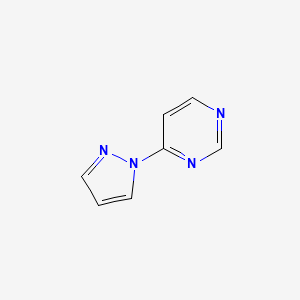

4-(1H-Pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and material science. The presence of both pyrazole and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloropyrimidine with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are being investigated to make the production process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions: 4-(1H-Pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the pyrazole or pyrimidine ring can be functionalized with different substituents using halogenated reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen substituents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. IRAK4 Inhibition

One of the prominent applications of 4-(1H-Pyrazol-1-yl)pyrimidine derivatives is in the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical enzyme involved in inflammatory signaling pathways. Research has shown that modifications at the 5-position of the pyrazolopyrimidine ring can enhance the potency and selectivity of these inhibitors. For instance, a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were synthesized, demonstrating significant inhibition of IRAK4 with IC50 values as low as 0.3 nM. These compounds exhibited favorable pharmacokinetic properties suitable for oral administration, indicating their potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

2. Muscarinic Acetylcholine Receptor Modulation

Another application involves the design of selective positive allosteric modulators (PAMs) for the M4 subtype of muscarinic acetylcholine receptors. A study focused on synthesizing pyrazol-4-yl-pyridine derivatives, which included this compound structures, leading to the development of a radiofluorinated PET ligand for non-invasive brain imaging. The synthesized compounds showed promising binding affinities and cooperativity with acetylcholine, enhancing receptor activation and providing insights into neurodegenerative conditions like schizophrenia .

3. Selective CDK Inhibition

Research has also identified 4-(pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinases (CDK) 4/6, which are crucial for cell cycle regulation. The structure-activity relationship (SAR) studies indicated that specific modifications to the pyrazolyl and pyrimidine moieties could significantly enhance inhibitory activity against CDKs, offering potential therapeutic avenues in cancer treatment .

Agricultural Applications

1. Herbicidal Activity

In agricultural science, derivatives of this compound have been explored for their herbicidal properties. Novel compounds designed with alkynyloxy groups exhibited significant activity against various weed species, suggesting their utility in crop protection. The structure-activity relationships revealed that specific substitutions could enhance herbicidal efficacy while minimizing phytotoxicity to crops .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Studies

Case Study 1: IRAK4 Inhibitors Development

A high-throughput screening campaign led to the identification of several promising IRAK4 inhibitors based on the pyrazolopyrimidine scaffold. These compounds were optimized for permeability and bioavailability through systematic modifications at strategic positions on the molecule, demonstrating a clear path from initial discovery to potential clinical application in treating inflammatory diseases .

Case Study 2: Neuroimaging Probes

The development of radiofluorinated probes based on pyrazol-4-yl-pyridine derivatives illustrates the compound's versatility beyond traditional pharmacological applications. These probes facilitate non-invasive imaging techniques that can significantly advance research into neurological disorders by enabling real-time observation of receptor dynamics in living subjects .

Mecanismo De Acción

The mechanism of action of 4-(1H-Pyrazol-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes. The specific pathways involved depend on the biological context and the target molecules.

Comparación Con Compuestos Similares

- 4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine

- 2-(1H-Pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine

- 2-(pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine

- 4-(1H-Pyrazol-1-yl)-2-(pyrimidin-2-yl)pyrimidine

Uniqueness: 4-(1H-Pyrazol-1-yl)pyrimidine is unique due to its dual pyrazole and pyrimidine structure, which imparts distinct chemical reactivity and biological activity. This duality allows for versatile applications in various fields, making it a valuable compound for research and development.

Actividad Biológica

4-(1H-Pyrazol-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological effects, including anti-inflammatory, antimicrobial, and herbicidal properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyrazole ring attached to a pyrimidine backbone. The synthesis typically involves multi-step reactions that incorporate various substituents to enhance biological activity. For example, derivatives of this compound have been synthesized to evaluate their herbicidal activities against specific plant species, indicating the versatility of the pyrazole-pyrimidine framework in drug design.

1. Anti-inflammatory Activity

Research indicates that this compound derivatives exhibit potent anti-inflammatory effects. A study demonstrated that certain synthesized compounds showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone . This suggests potential applications in treating inflammatory diseases.

2. Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. In vitro studies showed that derivatives were effective against various bacterial strains, including E. coli and Bacillus subtilis. One compound demonstrated significant inhibition at a concentration of 40 µg/mL, outperforming standard antibiotics . These findings support the compound's potential as a lead for developing new antimicrobial agents.

3. Herbicidal Activity

A notable application of this compound derivatives is their herbicidal activity. Research focused on novel derivatives revealed that some compounds effectively inhibited chlorophyll biosynthesis in gramineous weeds, showcasing their potential as agricultural herbicides . Compound 5h, for instance, exhibited the highest bleaching activity among tested derivatives.

Case Study: Antitubercular Activity

A series of pyrazolylpyrimidinones were evaluated for their antitubercular properties. The minimum inhibitory concentrations (MIC) were determined against Mycobacterium tuberculosis, with several compounds showing MIC values less than 2 µM. This highlights the potential of these compounds in developing new treatments for tuberculosis .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-pyrazol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-3-10-11(5-1)7-2-4-8-6-9-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWFNBXZXPESTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559667 | |

| Record name | 4-(1H-Pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82892-95-3 | |

| Record name | 4-(1H-Pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.